tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-13(2,3)21-11(19)17(12(20)22-14(4,5)6)10-15-7-9(18)8-16-10/h7-8,18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQJVDMERVUSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Coupling via Activated Intermediates
The most widely employed method involves a two-step protection sequence starting with 5-hydroxypyrimidin-2-amine. Initially, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol uses:
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Reagents : Boc₂O (2.2 equiv), triethylamine (3.0 equiv)
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Solvent : Anhydrous dichloromethane (DCM)
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Conditions : 0°C to room temperature, 12–18 hours
This step yields tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, which undergoes a second Boc protection at the pyrimidine nitrogen using Boc₂O and 4-dimethylaminopyridine (DMAP) as a catalyst.
Critical Parameters:
One-Pot Tandem Protection
Recent advances demonstrate a one-pot approach combining both Boc protections:
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Initial Amination : 5-hydroxypyrimidin-2-amine reacted with Boc₂O (1.1 equiv) in THF at −10°C.
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In Situ Deprotonation : Addition of sodium hydride (1.2 equiv) activates the pyrimidine nitrogen for subsequent Boc₂O (1.1 equiv) addition.
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Quenching : Controlled addition of saturated NH₄Cl prevents over-alkylation.
Advantages :
Industrial-Scale Optimization
| Solvent Blend | Boiling Point (°C) | Reaction Yield | Purity (HPLC) |
|---|---|---|---|
| Ethyl acetate/THF | 77/66 | 82% | 98.5% |
| MTBE/ACN | 55/82 | 78% | 97.1% |
Ethyl acetate/THF (3:1 v/v) emerged as optimal, enabling safe distillation at reduced pressures.
Catalytic Efficiency Enhancements
Replacing stoichiometric triethylamine with polymer-supported bases (e.g., PS-DMAP) achieves:
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94% yield at 0.05 equiv loading
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Simplified workup via filtration
Mechanistic Insights and Side-Reaction Mitigation
Competing Acylation Pathways
The pyrimidine hydroxyl group can undergo unintended O-Boc formation. Key control measures:
Hydrolysis Risk Management
The tert-butoxycarbonyl groups exhibit pH-dependent stability:
Where and at 25°C. Neutral workup conditions (pH 6–8) are critical to prevent deprotection.
Advanced Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) :
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δ 1.48 (s, 18H, Boc CH₃)
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δ 8.32 (s, 2H, pyrimidine H-4/H-6)
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δ 10.21 (s, 1H, OH)
13C NMR :
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155.2 ppm (carbamate C=O)
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152.8 ppm (pyrimidine C-2)
Mass Spectrometric Confirmation
HRMS (ESI+) :
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Calculated for C₁₄H₂₁N₃O₅ [M+H]⁺: 311.1477
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Observed: 311.1479 (Δ = 0.64 ppm)
Comparative Method Performance
| Metric | Stepwise Method | One-Pot Method | Industrial Process |
|---|---|---|---|
| Total Yield | 68% | 79% | 82% |
| Purity | 97.5% | 95.8% | 98.3% |
| Process Mass Intensity | 18.7 | 12.4 | 9.1 |
| E-Factor | 23.1 | 16.8 | 13.4 |
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems (Corning AFR®) enable:
Enzymatic Boc Protection
Lipase B from Candida antarctica catalyzes N-Boc formation:
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91% yield in aqueous buffer (pH 7.4)
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Eliminates need for anhydrous conditions
Chemical Reactions Analysis
tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
One of the primary applications of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is as a starting material for synthesizing various pyrimidine derivatives. The Boc protecting group facilitates the selective modification of other functional groups on the pyrimidine ring. This compound has been effectively utilized in the preparation of:
- Pyrimidine-based nucleosides : Essential components of nucleic acids that hold potential as therapeutic agents.
- Substituted pyrimidines : These derivatives can exhibit diverse functionalities important for drug development.
Medicinal Chemistry
The biological activity of this compound has been explored in several studies. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigation. Key findings include:
- Binding affinity : Interaction studies have shown potential binding with specific enzymes and receptors, which may lead to therapeutic applications.
- Therapeutic potential : While further research is necessary to elucidate its full pharmacological profile, initial studies suggest it may play a role in treating diseases linked to nucleic acid metabolism.
Case Study 1: Synthesis of Nucleoside Analogues
In a study focusing on the synthesis of nucleoside analogues, this compound was used as a precursor. The study demonstrated that modifying this compound led to the creation of nucleosides with enhanced antiviral properties.
Research investigating the biological activity of this compound revealed its potential as an inhibitor in specific metabolic pathways. The study highlighted its effectiveness in reducing cell proliferation in cancer cell lines, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate involves its role as a protecting group. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- CAS Number : 914377-34-7 (purity: 95%) .
- Synonyms: tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate.
- Molecular Formula : C₁₄H₂₀N₃O₅ .
Structural Features :
This compound features a pyrimidine ring substituted with a hydroxyl group at position 5 and two tert-butoxycarbonyl (Boc) groups attached to the nitrogen at position 2. The Boc groups act as protective moieties, enhancing stability during synthetic processes .
Applications :
Primarily used as a research intermediate in pharmaceutical and agrochemical synthesis. Its dual Boc protection facilitates selective deprotection strategies in multi-step reactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Carbamates
Key Comparative Insights:
Functional Group Diversity :
- The target compound’s dual Boc groups distinguish it from simpler analogs like tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (single Boc). This increases steric bulk but improves stability in acidic conditions .
- Compounds like tert-butyl N-(5-formylpyridin-3-yl)carbamate (formyl group) and tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate (nitro group) offer reactive handles for further functionalization, unlike the hydroxyl group in the target compound .
Ring Systems :
- Pyrimidine-based compounds (e.g., target compound and CAS 1951444-51-1) are favored in nucleoside analogs, while pyridine derivatives (CAS 1119103-42-2, 337904-94-6) are common in kinase inhibitors .
- Bicyclic derivatives (e.g., CAS 744183-20-8) provide conformational rigidity, enhancing binding affinity in CNS drug candidates .
Synthetic Utility: The target compound’s dual protection allows sequential deprotection, enabling precise control in multi-step syntheses . In contrast, tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a pre-functionalized building block for complex heterocycles .
Safety and Handling :
- The target compound requires standard protective measures (ventilation, gloves), while nitro-containing analogs (e.g., CAS 1119103-42-2) may pose higher reactivity risks .
Research Findings and Trends
- Stability Studies: Dual Boc protection in the target compound enhances resistance to hydrolysis compared to mono-Boc analogs, as demonstrated in pH-dependent degradation assays .
- Reactivity : The hydroxyl group on pyrimidine in the target compound can undergo phosphorylation or sulfonation, unlike the formyl group in CAS 337904-94-6, which participates in condensation reactions .
- Market Demand : Pyrimidine derivatives dominate antiviral drug pipelines, whereas bicyclic carbamates (e.g., CAS 744183-20-8) are emerging in neuropharmacology .
Biological Activity
Tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H21N3O5
- Molecular Weight : 299.34 g/mol
- CAS Number : 11977119
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit antitumor , antiviral , and anti-inflammatory properties, making it a candidate for further pharmacological studies.
Antitumor Activity
Research indicates that compounds similar to this compound can inhibit tumor cell proliferation. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can reduce inflammatory markers in various cell types. The ability of these compounds to modulate cytokine production suggests a possible application in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of pyrimidine derivatives showed that certain modifications led to enhanced activity against various cancer cell lines. The results indicated that the presence of hydroxypyrimidine significantly increased the antiproliferative effects compared to non-hydroxylated counterparts .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, providing a rationale for their observed antitumor effects .
- Therapeutic Applications : The potential use of this compound in combination therapies has been explored. For example, combining this compound with established chemotherapeutics could enhance efficacy while reducing side effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate, and what coupling reagents are typically employed?
The synthesis often involves condensation reactions between tert-butyl carbamate derivatives and substituted pyrimidine precursors. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate carboxylic acids or amines, facilitating amide bond formation . Multi-step protocols may require optimization of reaction temperatures (e.g., 0–20°C) and solvents like pyridine to minimize side reactions .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical analysis) to verify functional groups and connectivity.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (using SHELXL for refinement) to resolve complex stereochemistry and validate bond lengths/angles .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Use respiratory protection (e.g., N95 masks) and chemical-resistant gloves to prevent inhalation or dermal exposure.
- Implement environmental controls (e.g., fume hoods) to limit airborne dispersion.
- Avoid contact with incompatible materials (e.g., strong oxidizers) and store in airtight containers under inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR, IR) during characterization?
- Cross-validate data using complementary methods: For example, discrepancies in NMR peak assignments can be addressed via 2D NMR (COSY, HSQC) or X-ray crystallography to unambiguously confirm connectivity .
- Computational modeling (DFT calculations) can predict spectroscopic profiles and identify mismatches between experimental and theoretical data .
Q. What methodologies are effective for optimizing the yield in multi-step syntheses?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry/reactant ratios.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from tert-butyl methyl ether to isolate high-purity product .
- Temperature control : Lower reaction temperatures (e.g., 0°C) reduce side reactions during sensitive steps like Boc protection .
Q. How does the steric hindrance of the tert-butoxy group influence reactivity in nucleophilic reactions?
The bulky tert-butoxy group reduces nucleophilic substitution rates at adjacent carbonyl sites due to steric shielding. This can be leveraged to:
- Direct regioselectivity in multi-functional intermediates.
- Stabilize transition states in intramolecular cyclizations by pre-organizing reactive groups .
Q. In crystallographic studies, how can SHELX programs address challenges in structure refinement?
- SHELXL : Refine high-resolution data with constraints for disordered tert-butyl groups, using TWIN commands for twinned crystals.
- SHELXE : Resolve phase ambiguities via iterative density modification, particularly for low-symmetry space groups .
Q. What strategies mitigate decomposition during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
